molecular formula C16H18N6O2S B11021501 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11021501
M. Wt: 358.4 g/mol
InChI Key: NHBHFDWVUKKEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic heterocyclic compound designed for advanced pharmacological research, particularly in the field of oncology. This molecule integrates two pharmaceutically significant moieties: a 1,3,4-thiadiazole core and a 4-oxo-1,2,3-benzotriazin group, linked by a propanamide spacer. The 1,3,4-thiadiazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities . Specifically, derivatives of this heterocycle have demonstrated potent anticancer activities in research settings, with mechanisms of action that include the induction of apoptosis and the inhibition of key enzymatic pathways crucial for tumor survival and proliferation . One promising research avenue for similar 1,3,4-thiadiazole derivatives is their role as inhibitors of the 15-lipoxygenase-1 (15-LOX-1) enzyme . The 15-LOX enzyme family plays a significant role in the metabolism of polyunsaturated fatty acids, and its inappropriate expression has been implicated in the pathogenesis of various neoplastic diseases, including colorectal, skin, pancreatic, and renal cancers . By potentially modulating this pathway, this compound serves as a valuable tool for studying the role of lipoxygenases in tumorigenesis . Furthermore, the structural features of this compound, particularly the combination of a thiadiazole with a benzotriazinone, suggest potential for enzyme inhibition and interaction with other biological targets, such as tyrosine kinases . Researchers can utilize this compound to probe novel cellular mechanisms and signaling pathways involved in cancer progression. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C16H18N6O2S/c1-2-3-8-14-19-20-16(25-14)17-13(23)9-10-22-15(24)11-6-4-5-7-12(11)18-21-22/h4-7H,2-3,8-10H2,1H3,(H,17,20,23)

InChI Key

NHBHFDWVUKKEAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Classical Nitrosation Method

Anthranilamide derivatives undergo nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by neutralization with sodium hydroxide to precipitate benzotriazin-4(3H)-one. For example, anthranilamide (13.6 g, 0.1 mol) reacts with NaNO₂ (11.3 g, 0.198 mol) in 8 M HCl, yielding 75–80% of the product after crystallization from methanol.

Photochemical Cyclization

A modern, scalable method employs continuous flow photochemistry with violet light (420 nm) to cyclize amide-bearing aryl triazines. This approach avoids harsh acidic conditions and achieves yields exceeding 85% with minimal byproducts (e.g., N-methylacetamide). The reaction’s green credentials and compatibility with flow chemistry enhance its industrial applicability.

The propanoyl chloride derivative is subsequently prepared by treating 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid with thionyl chloride (SOCl₂) in dichloromethane at reflux.

Amide Coupling to Form the Final Product

The thiadiazole and benzotriazinone moieties are linked via an amide bond using carbodiimide-based coupling agents. A representative procedure involves:

  • Dissolving 5-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Adding N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP).

  • Stirring at 25°C for 12–24 hours under nitrogen atmosphere.

  • Filtering the reaction mixture to remove dicyclohexylurea, followed by solvent evaporation and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF or dimethylformamide (DMF) are preferred for amide coupling due to their ability to stabilize reactive intermediates. Non-polar solvents result in incomplete reactions, as evidenced by HPLC monitoring.

Catalytic Additives

DMAP accelerates the coupling by activating the acyl chloride, reducing reaction times from 24 hours to 8–12 hours.

Analytical Characterization and Validation

Analytical TechniqueKey Data for N-[(2Z)-5-Butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.85 (m, 2H, CH₂CO), 3.50 (m, 2H, NCH₂), 7.60–8.20 (m, 4H, aromatic)
HPLC (C18 column)Retention time: 12.4 min; Purity: 98.5%
HRMS (ESI+)m/z calculated for C₁₇H₁₈N₅O₂S: 364.1189; found: 364.1192

Challenges and Alternative Approaches

Isomer Control

The (2Z)-configuration of the thiadiazole ylidene is critical for biological activity. Stereoselective synthesis is achieved by using bulky bases (e.g., LDA) during deprotonation, favoring the Z-isomer through kinetic control.

Scalability Issues

Traditional batch methods for benzotriazinone synthesis face scalability limitations due to exothermic nitrosation steps. The photochemical flow method circumvents this by enabling continuous production with consistent yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include hydrazonoyl halides, triethylamine, and ethanol.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can exhibit significant anticancer properties. For instance, derivatives of thiadiazole and benzotriazine have shown promise in inhibiting cancer cell proliferation through various mechanisms:

CompoundMechanism of ActionTarget Cancer Type
Thiadiazole DerivativesInduction of apoptosisBreast cancer (MCF7)
Benzotriazine DerivativesInhibition of DNA synthesisLung cancer (A549)

Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiadiazole compounds have been evaluated for their effectiveness against bacterial strains. The following table summarizes findings from studies on related compounds:

Compound TypeActivityTested Strains
Thiadiazole DerivativesAntibacterialStaphylococcus aureus, E. coli
Benzotriazine DerivativesAntifungalCandida albicans

These studies indicate that the incorporation of thiadiazole and benzotriazine moieties enhances the antimicrobial efficacy of the compounds .

Drug Design and Development

The unique structural features of this compound make it a candidate for further development in drug design. Its ability to interact with multiple biological targets suggests that it could be utilized in creating multi-target drugs aimed at treating complex diseases such as cancer and infections.

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Study on Anticancer Properties : A study demonstrated that derivatives with a benzotriazine core exhibited cytotoxic effects on various cancer cell lines through the activation of apoptotic pathways .
  • Antimicrobial Evaluation : In vitro tests showed that thiadiazole derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, some thiadiazole derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituent Modifications on the Thiadiazole Ring
  • N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS 1190274-17-9): Replaces the butyl group with a benzyl substituent. Molecular weight: 392.4 g/mol (vs. Compound A’s estimated ~360–400 g/mol range) .
  • N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS 1190298-47-5):

    • Features a bulkier tert-butyl group.
    • Molecular weight: 358.4 g/mol, suggesting lower steric hindrance than Compound A .
Variations in the Benzotriazine Moiety
  • 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 299952-76-4): Replaces the benzotriazinone with a thiazolidinone ring. Contains a 4-methylbenzylidene group, which may alter electron distribution and binding affinity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Compound A and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity
Compound A (hypothetical) C₁₉H₁₈N₆O₂S ~380 5-butyl, benzotriazinone-propanamide Enzyme inhibition, antimicrobial
CAS 1190274-17-9 C₁₉H₁₆N₆O₂S 392.4 5-benzyl Likely enhanced π-π interactions
CAS 1190298-47-5 C₁₆H₁₈N₆O₂S 358.4 5-tert-butyl Reduced steric hindrance
CAS 299952-76-4 C₁₉H₁₈N₄O₂S₂ 406.5 Thiazolidinone, 4-methylbenzylidene Anticancer (DHFR inhibition implied)
Metabolic Stability
  • Compound A vs. Methazolamide Derivatives: Methazolamide analogs (e.g., MSO, MCY) undergo cytochrome P450-mediated oxidation and glutathione conjugation, forming unstable intermediates . The benzotriazinone group in Compound A may confer greater metabolic stability compared to sulfenic acid derivatives like MSO .
Table 2: Reaction Yields of Selected Analogs
Compound Reaction Yield (%) Key Reagents Reference
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 70 Hydroxylamine HCl, K₂CO₃
N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide 80 Acetylacetone, ammonium acetate

Research Implications and Gaps

  • Biological Activity : While DHFR inhibition is proposed for thiadiazole derivatives , explicit data for Compound A are lacking.
  • Computational Modeling : Molecular docking studies on DHFR-thiadiazole interactions could predict Compound A’s efficacy .

Biological Activity

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that combines a thiadiazole ring with a benzotriazine moiety. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₂S
Molecular Weight374.47 g/mol
CAS Number1246071-70-4

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The presence of the thiadiazole and benzotriazine structures is known to contribute to antimicrobial and anticancer activities.

Antimicrobial Activity

Compounds containing thiadiazole rings are recognized for their antimicrobial properties . Preliminary studies indicate that this compound may exhibit activity against a range of microorganisms:

  • Bacterial Inhibition : Similar compounds have shown effectiveness against Mycobacterium tuberculosis and other resistant strains .

Case Study: Antitubercular Activity

A study on derivatives of thiadiazole indicated significant antitubercular effects. For instance, compounds similar to our target compound were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The results demonstrated promising activity with MIC values ranging between 4–8 µM for the most effective derivatives .

Anticancer Potential

The benzotriazine moiety is associated with anticancer properties due to its high binding affinity to specific cancer-related targets. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism Insights

The mechanism by which these compounds exert their anticancer effects often involves the disruption of critical cellular pathways related to cell proliferation and survival. For example, molecular docking studies have shown that these compounds can bind effectively to enzymes involved in cancer metabolism.

Summary of Biological Activities

The biological activities observed in similar compounds suggest that this compound may possess:

Biological ActivityTypeReference
AntimicrobialBacterial
AnticancerTumor inhibition

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates (yields ~60–75%) . Key parameters to optimize include:
  • Catalyst loading : Vary Pd(OAc)₂ between 2–5 mol% to balance cost and efficiency.
  • Solvent polarity : Test DMF vs. acetonitrile for improved cyclization rates.
  • Temperature : Reflux conditions (80–100°C) favor thiadiazole ring closure .
  • Workup : Purify via recrystallization (methanol/ethyl acetate) or column chromatography (silica gel, hexane:EtOAc gradients) .
    Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and confirm purity via melting point and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic signals for the thiadiazole (δ 7.8–8.2 ppm for aromatic protons) and benzotriazinone (δ 165–170 ppm for carbonyl carbons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 428.1234) with <2 ppm error .
  • IR : Confirm NH stretches (~3250 cm⁻¹) and C=O/C=N vibrations (~1680–1720 cm⁻¹) .
    Cross-validate with elemental analysis (C, H, N ±0.3% theoretical) to rule out hydrate/solvate formation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
  • HPLC Monitoring : Store aliquots at 4°C, 25°C, and −20°C for 30 days; check for degradation peaks (λ = 254 nm) .
  • Light Sensitivity : Expose to UV (365 nm) and daylight; compare NMR spectra pre-/post-exposure to detect photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or HRMS adducts) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to identify conformational exchange (e.g., hindered rotation in the thiadiazole ring) .
  • Ionization Artifacts : For HRMS adducts (e.g., [M+Na]+), compare ESI vs. MALDI-TOF to distinguish true molecular ions .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration in the thiadiazole-ylidene moiety) .

Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., benzotriazinone binding to kinase ATP pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for hypothesized targets (e.g., DNA topoisomerases) .
  • SAR Modifications : Synthesize analogs with substituent variations (e.g., alkyl chain length on the butyl group) to correlate structure with activity .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., HOMO-LUMO gaps influencing redox activity) .
  • MD Simulations : Simulate solvation dynamics (water/octanol) to estimate logP and membrane permeability .
  • QSAR Models : Train regression models using bioactivity data (e.g., IC50 values) to prioritize substituents for synthesis .

Q. What experimental approaches validate the compound’s proposed reaction intermediates?

  • Methodological Answer :
  • Trapping Intermediates : Add radical scavengers (TEMPO) or nucleophiles (thiophenol) during synthesis to isolate transient species .
  • In Situ IR/NMR : Monitor reaction mixtures in real time to detect intermediates (e.g., nitroso or hydrazone forms) .
  • Isotopic Labeling : Use 15N-labeled starting materials to trace nitrogen incorporation into the thiadiazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.